3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE
Description
3-(Morpholine-4-carbothioyl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a morpholine-4-carbothioyl group. This structural motif combines the aromatic indole scaffold, known for its prevalence in bioactive molecules, with a morpholine-derived thioamide moiety.
Properties
IUPAC Name |
1H-indol-3-yl(morpholin-4-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c17-13(15-5-7-16-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNFNROQKIYLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves the reaction of indole derivatives with morpholine-4-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the indole core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or morpholine ring.
Reduction: Reduced forms of the carbothioyl linkage.
Substitution: Substituted indole or morpholine derivatives.
Scientific Research Applications
3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with N-Hydroxycinnamamide-Based HDAC Inhibitors
A series of N-hydroxycinnamamide-based HDAC inhibitors (HDACIs) with indole-containing cap groups (e.g., SAHA analogs) exhibited HDAC inhibition and antitumor activity comparable to vorinostat (SAHA) . Key differences include:
- Biological Activity: HDACIs with indole caps showed nanomolar-range IC50 values against HDAC enzymes and tumor cells .
Comparison with 3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole Derivatives
The Akko group synthesized 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives via Mannich reactions, demonstrating cytotoxicity (IC50 <10 μM) against cancer cell lines . Key distinctions include:
- Substituent Chemistry : The target compound’s morpholine carbothioyl group replaces the piperazinylmethyl moiety. Piperazine derivatives rely on basic nitrogen atoms for solubility and target engagement, whereas the morpholine ring’s oxygen may enhance hydrophilicity. The carbothioyl group’s sulfur atom could improve membrane permeability or enable covalent interactions.
- Biological Implications : Piperazinylmethyl derivatives showed cytotoxicity dependent on N-4 substitutions (e.g., aryl or alkyl groups), indicating that bulk and electronic properties at the 3-position critically modulate activity . The morpholine carbothioyl group’s planar thioamide and rigid morpholine ring may impose distinct steric or electronic effects, though empirical data is needed.
Structural and Functional Analysis of Key Substituents
Research Findings and Discussion
- Substituent-Driven Activity : The 3-position substituent profoundly influences bioactivity. Piperazinylmethyl derivatives’ cytotoxicity underscores the importance of nitrogen-based basicity and substitution patterns . In contrast, the target compound’s carbothioyl group may prioritize sulfur-mediated interactions or metabolic stability.
- Morpholine vs. However, piperazine’s dual nitrogen atoms may offer stronger hydrogen-bonding or protonation-dependent target engagement.
- Thioamide vs. Hydroxamic Acid : Thioamides are less common in HDACIs but may exhibit unique binding profiles. Their higher lipophilicity compared to hydroxamic acids could affect cell penetration.
Biological Activity
3-(Morpholine-4-carbothioyl)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2OS
- CAS Number : 54921-45-8
- Molecular Weight : 220.29 g/mol
The compound features a morpholine ring linked to an indole structure, which is known for its diverse biological properties. The thiocarbonyl group enhances the reactivity and interaction potential of the compound with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives possess activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MIC) for these compounds can be as low as 0.98 μg/mL, highlighting their potential as effective antimicrobial agents.
Anticancer Potential
In vitro studies have demonstrated that indole derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, certain synthesized indolylquinazolinones showed preferential suppression of rapidly dividing A549 lung cancer cells . The mechanism of action in these cases often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular processes.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to growth and survival.
- Biofilm Disruption : Similar compounds have shown efficacy in inhibiting biofilm formation in bacterial species, which is crucial for treating chronic infections .
Study on Antimicrobial Activity
A recent study synthesized various indole derivatives and evaluated their antimicrobial effects against S. aureus and MRSA. The results indicated that certain compounds had significantly lower MIC values compared to traditional antibiotics, suggesting a promising alternative for treating resistant infections .
Anticancer Research
Another investigation focused on the antiproliferative effects of indole derivatives on cancer cell lines, including A549 and MCF-7. The study found that several compounds induced significant cytotoxicity at low concentrations, with mechanisms involving cell cycle arrest and apoptosis induction .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
